![molecular formula C13H19BO4S B1420446 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1150271-60-5](/img/structure/B1420446.png)
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (ETTC) is a boron-containing heterocyclic compound with potential applications in a wide range of scientific research areas. It has a unique combination of chemical, physical and biological properties that make it an attractive target for further research. ETTC has been studied for its potential to act as a drug candidate for the treatment of a variety of diseases, as well as for its ability to act as a catalyst in a variety of chemical reactions.
Scientific Research Applications
Synthesis and Structural Analysis
This compound is utilized as an intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of boric acid ester intermediates with benzene rings. The structural elucidation of such compounds is achieved through various spectroscopic methods, including FTIR, NMR, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. These methods confirm the molecular structure and provide insights into conformational and physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).
Material Science Applications
In material science, derivatives of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate have been employed in the development of electron transport materials (ETMs). For example, a synthesis approach has been developed for an electron transport material utilizing this compound as a key intermediate, showcasing its potential in the synthesis of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Catalysis and Organic Transformations
This compound also plays a role in catalysis, particularly in palladium-catalyzed borylation reactions. It has been used for the borylation of arylbromides, showcasing a method that is effective even in the presence of sulfonyl groups, which are typically challenging substrates (Takagi & Yamakawa, 2013).
Advanced Organic Synthesis
Furthermore, this compound is involved in advanced organic synthesis techniques, contributing to the development of deeply colored polymers and other high-performance materials. These applications highlight its versatility and importance in creating novel materials with specific properties, such as luminescence and electrical conductivity (Welterlich, Charov, & Tieke, 2012).
Mechanism of Action
Target of Action
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, also known as 5-(Ethoxycarbonyl)thiophene-2-boronic acid, pinacol ester, is a boronic ester compound . The primary targets of this compound are typically organic groups that are formally electrophilic . These targets play a crucial role in various chemical reactions, particularly in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a boronic ester, transfers formally nucleophilic organic groups from boron to a metal catalyst, such as palladium . This interaction results in the formation of new bonds, specifically carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects various biochemical pathways, leading to the formation of complex organic compounds . The downstream effects of these pathways can result in the synthesis of various pharmaceuticals and fine chemicals .
Pharmacokinetics
Boronic esters like this compound are generally considered to be relatively stable and readily prepared . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of a suitable catalyst, can significantly influence the compound’s action .
properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-8-10(19-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGJQRFSPUBYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674946 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-60-5 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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